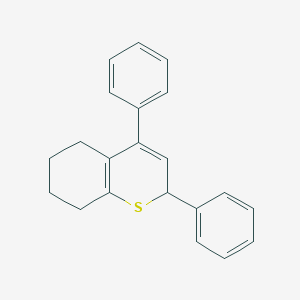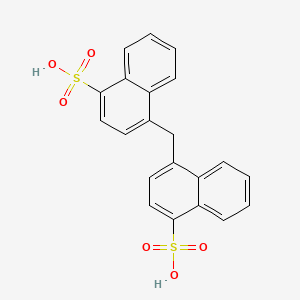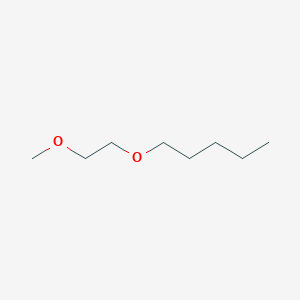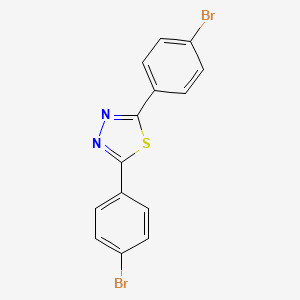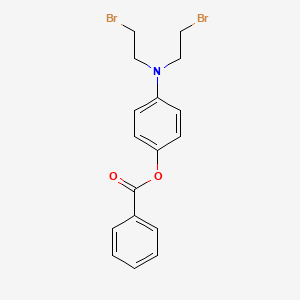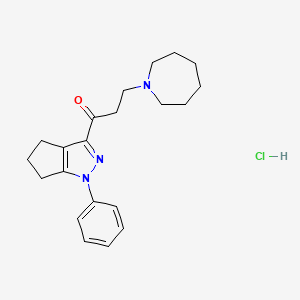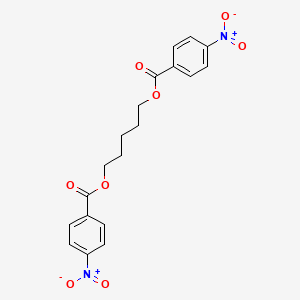
Pentane-1,5-diyl bis(4-nitrobenzoate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentane-1,5-diyl bis(4-nitrobenzoate) is a chemical compound with the molecular formula C19H18N2O8 and a molecular weight of 402.361 g/mol . This compound is characterized by the presence of two nitrobenzoate groups attached to a pentane-1,5-diyl backbone. It is known for its applications in various fields, including chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Pentane-1,5-diyl bis(4-nitrobenzoate) can be synthesized through a two-step process involving the reaction of aliphatic diols with p-nitrobenzoyl chloride . The reaction typically involves the following steps:
-
Step 1: Esterification
- React aliphatic diols with p-nitrobenzoyl chloride in the presence of a base such as pyridine or triethylamine.
- The reaction is carried out under anhydrous conditions to prevent hydrolysis.
- The resulting product is pentane-1,5-diyl bis(4-nitrobenzoate).
-
Step 2: Purification
- The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of pentane-1,5-diyl bis(4-nitrobenzoate) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Industrial processes may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Pentane-1,5-diyl bis(4-nitrobenzoate) undergoes various chemical reactions, including:
-
Reduction
- The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
-
Substitution
- The ester groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols, leading to the formation of amides or other esters.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Amines, alcohols, bases (e.g., sodium hydroxide).
Major Products Formed
Reduction: Pentane-1,5-diyl bis(4-aminobenzoate).
Substitution: Various amides or esters depending on the nucleophile used.
Applications De Recherche Scientifique
Pentane-1,5-diyl bis(4-nitrobenzoate) has several scientific research applications:
-
Chemistry
- Used as a building block in the synthesis of complex organic molecules.
- Employed in the study of esterification and reduction reactions.
-
Materials Science
- Utilized in the development of polymeric materials with specific properties.
- Investigated for its potential use in flame retardant materials .
-
Biology and Medicine
- Explored for its potential as a precursor in the synthesis of biologically active compounds.
- Studied for its interactions with biological molecules and potential therapeutic applications.
-
Industry
- Used in the production of specialty chemicals and intermediates.
- Investigated for its role in enhancing the properties of industrial materials.
Mécanisme D'action
The mechanism of action of pentane-1,5-diyl bis(4-nitrobenzoate) involves its interactions with various molecular targets and pathways. The nitro groups can undergo reduction to form amino groups, which can further participate in various biochemical reactions. The ester groups can undergo hydrolysis or substitution reactions, leading to the formation of different products. These reactions can influence the compound’s interactions with biological molecules and its overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Pentane-1,5-diyl bis(4-aminobenzoate)
- Hexane-1,6-diyl bis(4-nitrobenzoate)
- Butane-1,4-diyl bis(4-nitrobenzoate)
Uniqueness
Pentane-1,5-diyl bis(4-nitrobenzoate) is unique due to its specific molecular structure, which includes a pentane-1,5-diyl backbone and two nitrobenzoate groups. This structure imparts distinct chemical and physical properties, making it suitable for various applications in chemistry, materials science, and industry. Its ability to undergo reduction and substitution reactions also adds to its versatility as a chemical intermediate.
Propriétés
Numéro CAS |
22104-39-8 |
|---|---|
Formule moléculaire |
C19H18N2O8 |
Poids moléculaire |
402.4 g/mol |
Nom IUPAC |
5-(4-nitrobenzoyl)oxypentyl 4-nitrobenzoate |
InChI |
InChI=1S/C19H18N2O8/c22-18(14-4-8-16(9-5-14)20(24)25)28-12-2-1-3-13-29-19(23)15-6-10-17(11-7-15)21(26)27/h4-11H,1-3,12-13H2 |
Clé InChI |
UEFLOYJGIGTLEP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)OCCCCCOC(=O)C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


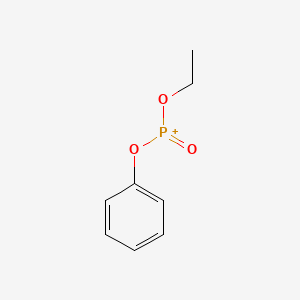

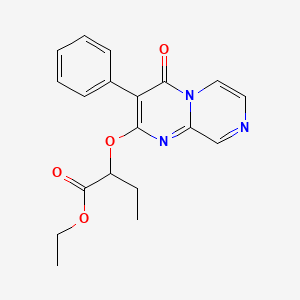
![(2S,5R,6R)-6-(Alanylamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14705543.png)
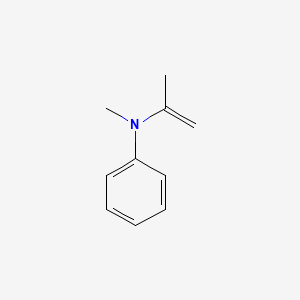
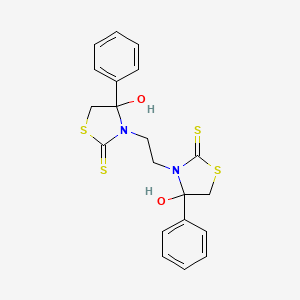

![2-Methyl-1-[1-(3-methylbutoxy)ethoxy]butane](/img/structure/B14705579.png)
